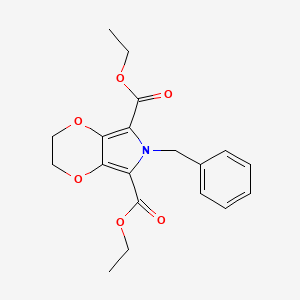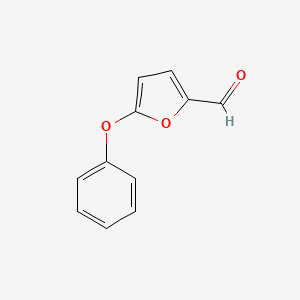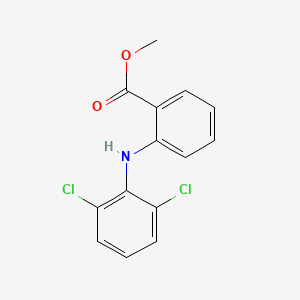
4-Hydroxyoxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyoxolane-2-carboxylic acid is an organic compound with the molecular formula C5H8O4 It is a derivative of tetrahydrofuran, featuring a hydroxyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyoxolane-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of tetrahydrofuran derivatives. For instance, the oxidation of 4-hydroxytetrahydrofuran can yield this compound under controlled conditions . Another method involves the catalytic reduction of furancarboxylic acids, such as 2-furancarboxylic acid, using hydrogen in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxyoxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Catalytic reduction can convert it into other tetrahydrofuran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts such as palladium and platinum .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield tetrahydrofuran derivatives, while oxidation can produce more oxidized forms of the compound .
Aplicaciones Científicas De Investigación
4-Hydroxyoxolane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxyoxolane-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Hydroxyoxolane-2-carboxylic acid include:
2-Furancarboxylic acid: A precursor in the synthesis of this compound.
Tetrahydrofuran-2,5-dicarboxylic acid: Another derivative of tetrahydrofuran with similar chemical properties.
Uniqueness
Propiedades
Número CAS |
2208-94-8 |
|---|---|
Fórmula molecular |
C5H8O4 |
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
4-hydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O4/c6-3-1-4(5(7)8)9-2-3/h3-4,6H,1-2H2,(H,7,8) |
Clave InChI |
KTEPYJGLVNSCFD-UHFFFAOYSA-N |
SMILES |
C1C(COC1C(=O)O)O |
SMILES canónico |
C1C(COC1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


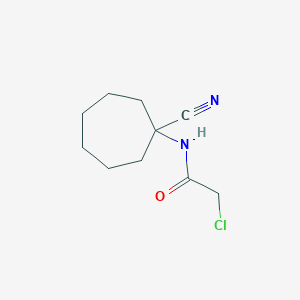
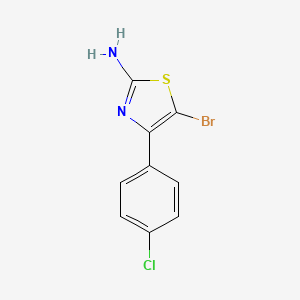
![2-Phenyl-octahydro-pyrrolo[3,4-C]pyrrole](/img/structure/B1626511.png)
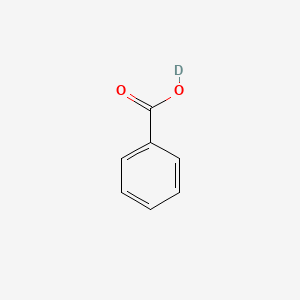
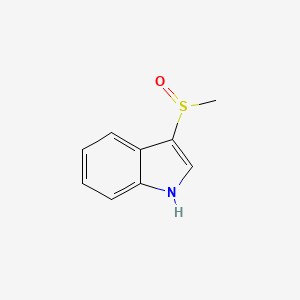
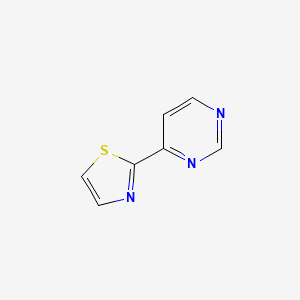
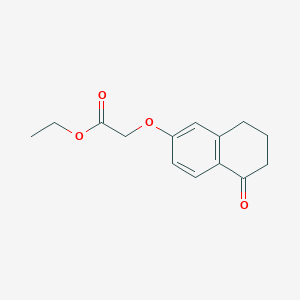
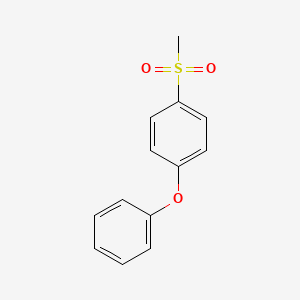

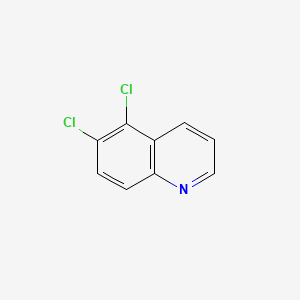
![N-(Carboxymethyl)-N-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-YL)propyl]-glycine](/img/structure/B1626528.png)
